molecular formula C40H65N3O4S B583323 25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether CAS No. 193278-59-0

25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether

Cat. No.: B583323
CAS No.: 193278-59-0
M. Wt: 684.037
InChI Key: BQEWCHUHMJQYIG-KSKKSAFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether typically involves the following steps:

    Hydroxylation: Vitamin D3 (cholecalciferol) undergoes hydroxylation in the liver to form 25-Hydroxy Vitamin D3.

    Biotinylation: The 25-Hydroxy Vitamin D3 is then reacted with biotinylaminopropyl ether under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of biotinylated derivatives.

    Biology: Employed in biochemical assays to study protein interactions and enzyme activities.

    Medicine: Utilized in research related to Vitamin D metabolism and its effects on health.

    Industry: Applied in the development of diagnostic kits and research tools.

Mechanism of Action

The mechanism of action of 25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether involves its interaction with Vitamin D receptors. The compound binds to these receptors, modulating gene expression and influencing various biological processes. The biotinylaminopropyl ether moiety allows for easy attachment to substrates, facilitating its use in assays and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

25-Hydroxy Vitamin D3 3,3’-Biotinylaminopropyl Ether is unique due to its combination of Vitamin D3 activity and biotinylation, which allows for versatile applications in research. Its ability to bind to Vitamin D receptors and its ease of attachment to various substrates make it a valuable tool in scientific studies .

Biological Activity

25-Hydroxy Vitamin D3 3,3'-Biotinylaminopropyl Ether is a derivative of vitamin D3 that has garnered attention for its potential biological activities. This compound combines the well-established effects of vitamin D with the biotinylation that may enhance its bioavailability and interaction with biological systems. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in areas like bone health, immune function, and metabolic processes.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a hydroxyl group at the 25th position of the vitamin D3 molecule, along with a biotinylated side chain. This modification may influence its solubility and receptor binding affinity.

PropertyValue
Molecular FormulaC₃₅H₅₃N₃O₃
Molecular Weight565.83 g/mol
SolubilitySoluble in organic solvents
StabilityStable under physiological conditions

The primary mechanism by which 25-Hydroxy Vitamin D3 exerts its biological effects involves binding to the Vitamin D Receptor (VDR). This interaction triggers genomic and non-genomic pathways that regulate gene expression related to calcium and phosphate metabolism, immune response modulation, and cellular differentiation.

  • Genomic Pathway : Upon binding to VDR, the complex translocates to the nucleus where it binds to Vitamin D Response Elements (VDREs) on target genes, influencing transcription.
  • Non-Genomic Pathway : Involves rapid signaling events that affect cellular functions without altering gene expression directly.

Case Studies and Research Findings

  • Bone Health : A study demonstrated that supplementation with 25-Hydroxy Vitamin D3 improved bone mineral density in subjects with vitamin D deficiency, highlighting its role in calcium homeostasis and bone metabolism .
  • Immune Function : Research indicates that 25-Hydroxy Vitamin D3 enhances the innate immune response by modulating macrophage activity and promoting antimicrobial peptide production .
  • Metabolic Effects : In diabetic models, administration of this compound has shown potential in improving insulin sensitivity and reducing inflammation, suggesting a role in metabolic syndrome management .

Pharmacokinetics

The pharmacokinetic profile of 25-Hydroxy Vitamin D3 indicates that it has a prolonged half-life compared to its parent compound, vitamin D3. This extended duration of action may be attributed to enhanced solubility due to biotinylation.

ParameterValue
Half-LifeApproximately 15 days
Peak Plasma ConcentrationAchieved within 24 hours post-administration

Comparative Analysis with Other Vitamin D Derivatives

To understand the unique properties of this compound, it is essential to compare it with other vitamin D derivatives:

CompoundKey Differences
1,25-Dihydroxyvitamin D3 (Calcitriol)Active form; more potent but shorter half-life
25-Hydroxyvitamin D2Less effective in raising serum calcium levels
Biotinylated Vitamin D derivativesEnhanced bioavailability and receptor binding

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxypropyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H65N3O4S/c1-27-15-18-31(47-24-10-23-41-36(44)14-7-6-13-35-37-34(26-48-35)42-38(45)43-37)25-30(27)17-16-29-12-9-22-40(5)32(19-20-33(29)40)28(2)11-8-21-39(3,4)46/h16-17,28,31-35,37,46H,1,6-15,18-26H2,2-5H3,(H,41,44)(H2,42,43,45)/b29-16+,30-17-/t28-,31+,32-,33?,34+,35+,37+,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEWCHUHMJQYIG-KSKKSAFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H65N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.